1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)-
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Overview
Description
1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- is a heterocyclic compound that belongs to the class of furo[3,4-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- typically involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine as a catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related and have similar applications.
Pyrano[4,3-c]benzopyran-1,6-dione derivatives: These compounds exhibit unique biological activities and are structurally similar.
Uniqueness
1H-Furo[3,4-c]pyridin-3-one, 6-methyl-4-(2-oxo-2-phenylethylsulfanyl)- stands out due to its specific substitution pattern and the presence of the phenylethylsulfanyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H13NO3S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
6-methyl-4-phenacylsulfanyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H13NO3S/c1-10-7-12-8-20-16(19)14(12)15(17-10)21-9-13(18)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI Key |
OKVQWRRMUWGXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)OC2 |
Origin of Product |
United States |
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